Cas no 2172214-11-6 (1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol)

1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol structure
2172214-11-6 structure
商品名:1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol
CAS番号:2172214-11-6
MF:C13H24O3
メガワット:228.327864646912
CID:6126108
PubChem ID:165602339

1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol
    • 2172214-11-6
    • 1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
    • EN300-1646451
    • インチ: 1S/C13H24O3/c1-11-4-2-6-13(15,8-11)12(9-14)5-3-7-16-10-12/h11,14-15H,2-10H2,1H3
    • InChIKey: SBCWBRIYEUDMFE-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCCC(C)C1)C1(CO)COCCC1

計算された属性

  • せいみつぶんしりょう: 228.17254462g/mol
  • どういたいしつりょう: 228.17254462g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646451-10.0g
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
10g
$5467.0 2023-06-04
Enamine
EN300-1646451-250mg
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
250mg
$1170.0 2023-09-21
Enamine
EN300-1646451-10000mg
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
10000mg
$5467.0 2023-09-21
Enamine
EN300-1646451-0.5g
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
0.5g
$1221.0 2023-06-04
Enamine
EN300-1646451-0.05g
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
0.05g
$1068.0 2023-06-04
Enamine
EN300-1646451-1.0g
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
1g
$1272.0 2023-06-04
Enamine
EN300-1646451-5.0g
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
5g
$3687.0 2023-06-04
Enamine
EN300-1646451-500mg
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
500mg
$1221.0 2023-09-21
Enamine
EN300-1646451-2500mg
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
2500mg
$2492.0 2023-09-21
Enamine
EN300-1646451-50mg
1-[3-(hydroxymethyl)oxan-3-yl]-3-methylcyclohexan-1-ol
2172214-11-6
50mg
$1068.0 2023-09-21

1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol 関連文献

1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-olに関する追加情報

Introduction to 1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol (CAS No. 2172214-11-6)

1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry, characterized by its unique structural framework that combines a cyclohexane ring with a 1,3-dioxane moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and development. The compound's molecular formula and connectivity contribute to its potential utility in modulating various biological pathways, as highlighted by recent advancements in medicinal chemistry.

The CAS No. 2172214-11-6 identifier firmly establishes this compound within the chemical literature, facilitating accurate referencing and synthesis. Its synthesis involves intricate organic transformations, including the formation of a cyclohexyl ether linkage with a hydroxymethyl-substituted dioxane ring. Such structural complexity necessitates meticulous synthetic planning to ensure high yield and purity, which are critical for subsequent pharmacological evaluation.

Recent studies have demonstrated the relevance of 1,3-dioxane derivatives in medicinal chemistry due to their ability to engage with biological targets in novel ways. The presence of both hydroxymethyl and hydroxyl groups in 1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol suggests potential for hydrogen bonding interactions, which are pivotal in drug-receptor binding affinity. This feature has been leveraged in the design of molecules targeting neurological disorders, where precise molecular recognition is paramount.

The cyclohexane scaffold in this compound provides a rigid yet flexible framework that can be tailored to optimize pharmacokinetic properties such as solubility and metabolic stability. Comparative studies have shown that analogs with similar cyclohexyl motifs exhibit improved bioavailability when incorporated into drug candidates. This underscores the importance of structural optimization early in the drug discovery process.

In the context of modern drug development, 1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol represents an intriguing scaffold for further derivatization. Researchers are exploring its potential as a lead compound for treating inflammatory conditions, where its dual functionality may allow for dual-targeting strategies. Preliminary computational studies suggest that modifications at the methylcyclohexanone position could enhance binding affinity to specific enzymes implicated in inflammatory pathways.

The synthesis of this compound also highlights advancements in green chemistry principles. Recent methodologies have focused on catalytic approaches to construct complex heterocycles with minimal waste generation. For instance, transition metal-catalyzed reactions have been employed to form the cyclohexyl-dioxane linkage efficiently. Such sustainable practices align with global efforts to reduce the environmental impact of pharmaceutical manufacturing.

Biological activity assays have begun to reveal promising results for derivatives of 1-3-(hydroxymethyl)oxan-3-yl-3-methylcyclohexan-1-ol. In vitro testing has indicated potential inhibitory effects on enzymes such as COX-2, which is a key target in anti-inflammatory therapies. Additionally, structural analogs have shown preliminary efficacy in models of neurodegeneration, suggesting broader therapeutic applications beyond inflammation.

The future direction of research on this compound will likely involve structure-based drug design approaches. High-resolution crystallography and molecular dynamics simulations can provide insights into how this molecule interacts with biological targets at an atomic level. Such detailed understanding will guide rational modifications to enhance potency and selectivity.

Furthermore, the hydroxymethyl and hydroxyl functional groups present opportunities for prodrug development. By leveraging these moieties, it may be possible to design prodrugs that improve oral bioavailability or targeted tissue delivery—a critical consideration in optimizing therapeutic outcomes.

The integration of machine learning tools into virtual screening has accelerated the identification of promising derivatives of 1-(hydroxymethyl)oxan-(3-methyl)cyclohexan-(1)-ol (CAS No. 2172214116). These computational methods predict biological activity with increasing accuracy, enabling researchers to prioritize synthetic targets more efficiently than traditional trial-and-error approaches.

In conclusion,1-(hydroxymethyl)oxan-(3-methyl)cyclohexan-(1)-ol represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and stereochemistry positions it as a valuable scaffold for further exploration by medicinal chemists worldwide.

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